3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one
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Overview
Description
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C13H20O2. It is a related compound of isophorone, which is used as a solvent for various applications such as adhesives, paints, and pesticides . This compound is also known by other names, including 3-Oxo-7,8-dihydro-α-ionone and megastigm-4-ene-3,9-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one can be synthesized through several methods. One common method involves the oxidation of 3,5,5-trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere . Another method involves the controlled hydrogenation of isophorone .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts such as palladium. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Palladium on activated charcoal under an ethylene atmosphere.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include different carbonyl compounds, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a solvent in the production of adhesives, paints, and pesticides.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Isophorone: A related compound used as a solvent in various applications.
3-Oxo-7,8-dihydro-α-ionone: Another name for 3,5,5-Trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one.
Megastigm-4-ene-3,9-dione: Another name for the compound.
Uniqueness
This compound is unique due to its specific structure and the presence of both a cyclohexenone ring and a ketone functional group. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
90122-04-6 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-(3-oxopentyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H22O2/c1-5-11(15)6-7-13-10(2)8-12(16)9-14(13,3)4/h8,13H,5-7,9H2,1-4H3 |
InChI Key |
VNCFLCLPLPIVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCC1C(=CC(=O)CC1(C)C)C |
Origin of Product |
United States |
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